molecular formula C23H30N4O4S B2677165 methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898459-56-8

methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

カタログ番号: B2677165
CAS番号: 898459-56-8
分子量: 458.58
InChIキー: VSGZZHAOOWVHDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a central node in the Rho GTPase signaling pathway , where it acts as a crucial regulator of cytoskeletal remodeling, cell motility, and survival. The primary research value of this compound lies in its application as a chemical probe to dissect the oncogenic functions of PAK4. Researchers utilize this inhibitor to investigate PAK4-driven processes in various cancer models, particularly focusing on its role in tumor cell invasion, metastasis, and resistance to chemotherapy . By selectively inhibiting PAK4, this compound helps elucidate mechanisms of cancer progression and provides a foundation for evaluating PAK4 as a potential therapeutic target in malignancies where this kinase is overexpressed or hyperactive. Its mechanism involves binding to the kinase's active site, thereby blocking the phosphorylation of downstream effectors and disrupting signal transduction cascades that promote uncontrolled cell growth and migration.

特性

IUPAC Name

methyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-4-26(5-2)13-14-27-19-8-6-7-18(19)21(25-23(27)30)32-15-20(28)24-17-11-9-16(10-12-17)22(29)31-3/h9-12H,4-8,13-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGZZHAOOWVHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : Methyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
  • Molecular Formula : C23H30N4O4S
  • Molecular Weight : 458.58 g/mol
  • Purity : Typically ≥95% .

Anticancer Properties

Recent studies have indicated that compounds containing the pyrimidine scaffold exhibit a variety of biological activities, particularly in anticancer therapeutics. This compound has shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • The compound targets various kinases involved in cancer cell signaling pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
    • In vitro studies have demonstrated that it induces apoptosis in cancer cells by activating caspase pathways and promoting DNA fragmentation .
  • Cell Line Studies :
    • The efficacy of this compound was tested against several cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and PC3 (prostate cancer). It exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison with Doxorubicin
HCT1166.9More effective
HepG25.9Comparable
PC312.8Less effective

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. The presence of the diethylamino group enhances membrane permeability, potentially increasing its efficacy against bacterial strains .

Case Studies

Several case studies have highlighted the potential of similar compounds derived from the pyrimidine family:

  • Piritrexim : This compound has been extensively studied for its anti-folate and anti-tumor properties. Its mechanism involves the inhibition of dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis necessary for DNA replication .
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of pyrimidine derivatives in treating various cancers. Results from these trials may provide insights into the therapeutic viability of this compound .

類似化合物との比較

Structural and Functional Analogues

(a) Ethyl 2-(2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate ()
  • Core Structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidine (thienopyrimidine fused with cyclopentane).
  • Substituents :
    • 4-Chlorophenyl group (electron-withdrawing, enhances binding to hydrophobic pockets).
    • Ethyl ester (less lipophilic than methyl ester).
  • Key Differences: Thieno-fused core vs. pyrimidinone core in the target compound. Chlorophenyl substituent vs. diethylaminoethyl group.
  • Implications: The thieno core may confer distinct electronic properties, while the chlorophenyl group could improve target affinity .
(b) Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate ()
  • Core Structure: Thieno[2,3-d]pyrimidine.
  • Substituents :
    • 6-Methyl and 5-phenyl groups (steric bulk).
    • Oxybenzoate linkage (less stable than thioether).
  • Physical Properties : Melting point = 147–148°C; Yield = 69%.
  • Key Differences: Oxygen-based linkage vs. thioacetamido group. Lack of a diethylaminoethyl substituent.
  • Implications : The oxy linkage may reduce metabolic stability compared to the thioether in the target compound .
(c) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
  • Substituents: Nitrophenyl (electron-deficient) and cyano groups. Diethyl esters (increased solubility).
  • Physical Properties : Melting point = 243–245°C; Purity = 51%.
  • Key Differences: Imidazopyridine core vs. cyclopenta[d]pyrimidinone. Nitrophenyl group vs. benzoate ester.
  • Implications : The nitrophenyl group may enhance reactivity in electrophilic substitution reactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate Cyclopenta[d]pyrimidin-2-one Diethylaminoethyl, thioacetamido, benzoate N/A N/A -
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-Chlorophenyl, thioacetamido, ethyl ester N/A N/A
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate Thieno[2,3-d]pyrimidine Methyl, phenyl, oxybenzoate 147–148 69
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, diethyl ester 243–245 51

Research Findings and Implications

Thioether linkages (target and ) may offer greater metabolic stability than oxy linkages () .

Substituent Effects: The diethylaminoethyl group in the target compound likely increases solubility, contrasting with the lipophilic chlorophenyl () or nitrophenyl () groups. Methyl benzoate (target) balances lipophilicity and steric effects compared to bulkier diethyl esters () .

Synthetic Considerations :

  • One-pot reactions (–5) and chiral catalysis () are viable strategies for synthesizing complex pyrimidine derivatives, though specific methods for the target compound remain undocumented in the evidence .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。